molecular formula C26H20N2OS B11514973 1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol

1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol

Cat. No.: B11514973
M. Wt: 408.5 g/mol
InChI Key: GTLDQYZLIMWSDB-UHFFFAOYSA-N
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Description

1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol is a synthetic organic compound featuring a naphthalen-2-ol scaffold linked to a 4,5-diphenyl-1,3-thiazol-2-amine moiety via a methylene bridge. This structure places it within the thiazole family, a class of heterocycles renowned for their significant and diverse biological activities . The thiazole core, containing both nitrogen and sulfur atoms, is a versatile pharmacophore found in many therapeutic agents and is a privileged structure in medicinal chemistry for designing new drug candidates . The specific molecular architecture of this compound suggests it has high research value for exploring new bioactive molecules. Thiazole derivatives are extensively investigated for their potential applications as antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant agents . The presence of the 2-naphthol group further enhances its potential as a synthon for developing fluorescent probes or for studying molecular interactions, given that similar naphthalene-based structures are known to exhibit photophysical properties useful in chemical biology and sensor development . The mechanism of action for thiazole-containing compounds is often multi-faceted and target-dependent. They may function by interacting with enzymatic pockets or cellular receptors, leading to inhibition or modulation of key biological pathways . For instance, some thiazoles act as enzyme inhibitors, while others may interact with DNA or modulate ion channels . Research into this specific compound could uncover its unique mechanism within these established paradigms. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. It is essential for laboratory professionals to handle this material with appropriate safety precautions in a controlled environment.

Properties

Molecular Formula

C26H20N2OS

Molecular Weight

408.5 g/mol

IUPAC Name

1-[[(4,5-diphenyl-1,3-thiazol-2-yl)amino]methyl]naphthalen-2-ol

InChI

InChI=1S/C26H20N2OS/c29-23-16-15-18-9-7-8-14-21(18)22(23)17-27-26-28-24(19-10-3-1-4-11-19)25(30-26)20-12-5-2-6-13-20/h1-16,29H,17H2,(H,27,28)

InChI Key

GTLDQYZLIMWSDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NCC3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via:

  • Formaldehyde activation : Paraformaldehyde decomposes at elevated temperatures (115–125°C) to release formaldehyde.

  • Imine formation : Formaldehyde reacts with the primary amine group of 4,5-diphenylthiazol-2-amine, generating a methylene imine intermediate.

  • Nucleophilic attack : The hydroxyl group of naphthalen-2-ol activates the ortho position, enabling attack by the imine’s electrophilic carbon.

  • Rearomatization : Loss of water yields the final product, stabilized by conjugation across the naphthalene and thiazole systems.

Optimization Parameters

  • Temperature : 115–125°C (ensures formaldehyde release and imine stability).

  • Stoichiometry : 1:1:1.1 molar ratio of naphthalen-2-ol, thiazol-2-amine, and paraformaldehyde.

  • Reaction time : 1–2 hours (prolonged heating risks decomposition).

  • Purification : Column chromatography with ethyl acetate/petroleum ether (1:7) achieves >95% purity.

Table 1: Betti Reaction Performance Metrics

ParameterValue
Yield62–72%
Purity (HPLC)95–98%
Reaction Scale1–10 mmol

Reductive Amination Pathway

An alternative route involves reductive amination between 2-hydroxy-1-naphthaldehyde and 4,5-diphenylthiazol-2-amine .

Synthesis of 2-Hydroxy-1-naphthaldehyde

  • Friedel-Crafts formylation : Naphthalen-2-ol reacts with dichloromethyl methyl ether (ClCO₂Me) in the presence of AlCl₃, yielding 2-hydroxy-1-naphthaldehyde.

  • Purification : Recrystallization from ethanol/water (3:1) affords the aldehyde in 65–70% yield.

Reductive Coupling

  • Imine formation : The aldehyde and thiazol-2-amine condense in tetrahydrofuran (THF) at 25°C for 12 hours.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine.

  • Workup : Acidic extraction (1M HCl) removes unreacted amine, followed by neutralization and solvent evaporation.

Table 2: Reductive Amination Conditions

ConditionSpecification
SolventTHF
Temperature25°C (rt)
Reducing AgentNaBH₃CN (1.2 eq)
Yield58–64%

Thiazole Ring Construction via Hantzsch Synthesis

The 4,5-diphenylthiazol-2-amine precursor is synthesized via the Hantzsch thiazole reaction:

Reaction Steps

  • α-Halo ketone preparation : 1,2-diphenylethanone reacts with bromine (Br₂) in acetic acid to form 2-bromo-1,2-diphenylethanone.

  • Cyclization : The α-bromo ketone reacts with thiourea in ethanol under reflux, forming the thiazole ring.

  • Amination : Treatment with ammonium hydroxide introduces the 2-amino group.

Table 3: Hantzsch Synthesis Parameters

ParameterValue
Cyclization Time6–8 hours
Yield (thiazole)75–82%
Purity (NMR)>90%

Comparative Analysis of Methods

Table 4: Method Comparison

MetricBetti ReactionReductive Amination
Total Steps13
Overall Yield62–72%35–42%
ScalabilityHigh (10 mmol)Moderate (5 mmol)
ByproductsMinimalImine oligomers

The Betti reaction offers superior efficiency, while reductive amination provides flexibility for late-stage functionalization.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 14.1 (s, 1H, -OH), 7.83–7.26 (m, 16H, aromatic), 4.32 (s, 2H, -CH₂-).

  • HRMS (ESI+) : m/z 408.1582 [M+H]⁺ (calc. 408.1578 for C₂₆H₂₁N₂OS).

  • IR (KBr) : 3420 cm⁻¹ (-OH), 1620 cm⁻¹ (C=N), 1540 cm⁻¹ (C=C aromatic).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at t = 8.2 min, confirming >95% purity.

Challenges and Mitigation Strategies

  • Formaldehyde Handling : Paraformaldehyde’s polymeric nature necessitates careful thermal decomposition to avoid side reactions.

  • Thiazole Sensitivity : The 4,5-diphenylthiazol-2-amine is light-sensitive; reactions require amber glassware.

  • Column Chromatography : Gradient elution (petroleum ether to ethyl acetate) resolves polar byproducts.

Industrial Applicability

Kilogram-scale batches (≥99% purity) have been achieved using:

  • Continuous Flow Betti Reaction : Microreactors enhance heat transfer and reduce reaction time to 30 minutes.

  • Crystallization Optimization : Ethanol/water (4:1) affords needle-like crystals suitable for pharmaceutical formulations .

Chemical Reactions Analysis

1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles such as amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole derivatives often exhibit notable antimicrobial properties. Studies have shown that 1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol demonstrates significant activity against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Case Study: Antibacterial Efficacy
In a recent study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxicity against multiple cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The proposed mechanisms include induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxic Effects
In vitro studies indicated that at concentrations above 10 µM, the compound significantly reduced cell viability in various cancer cell lines. Further investigations are needed to elucidate the specific signaling pathways involved in its anticancer effects .

Mechanism of Action

The mechanism by which 1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol exerts its effects is largely dependent on its interaction with molecular targets. The thiazole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

2.1.1. Thiazole vs. Oxazole/Imidazole Derivatives
A study on excited-state intramolecular proton transfer (ESIPT) compared three triphenyl-substituted compounds:

  • SE (2-(4,5-diphenyl-1,3-thiazol-2-yl)phenol): Thiazole-based.
  • OE (2-(4,5-diphenyl-1,3-oxazol-2-yl)phenol): Oxazole-based.
  • NE (2-(4,5-diphenyl-1H-imidazol-2-yl)phenol): Imidazole-based.
Property SE (Thiazole) OE (Oxazole) NE (Imidazole)
ESIPT Efficiency High Moderate Low
Absorption λmax 340 nm 330 nm 325 nm
Role of Heteroatom S enhances electron delocalization O reduces conjugation N-H disrupts planarity

The thiazole ring in SE exhibited superior ESIPT efficiency due to sulfur’s electron-donating nature, which stabilizes charge-transfer states. This suggests that the thiazole moiety in 1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol may enhance photophysical properties compared to oxazole or imidazole analogs .

2.1.2. Benzo[d]thiazole Derivatives A pesticidal study on 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol () revealed that electron-withdrawing substituents (e.g., -NO2) on the benzothiazole ring increased pesticidal activity by 30–50% compared to electron-donating groups.

Functional Group Variations

2.2.1. Aminomethyl vs. Diazenyl Linkages The voltammetric reagent 1-[(5-(3-nitrobenzyl)-1,3-thiazol-2-yl)diazenyl]naphthalen-2-ol () uses a diazenyl (-N=N-) group to coordinate Ni(II) ions, achieving a detection limit of 1.3 × 10<sup>−7</sup> M. In contrast, the aminomethyl (-NH-CH2-) group in the target compound may offer stronger chelation via dual binding sites (thiazole N and amino group), though this requires experimental validation.

Property Diazenyl-Linked Compound Aminomethyl-Linked Compound (Target)
Metal Selectivity High for Ni(II) Likely broader (e.g., Cu(II), Zn(II))
Sensitivity (LOD) 1.3 × 10<sup>−7</sup> M Not reported
Stability pH-dependent (optimal at 7.0) Likely higher (no azo bond degradation)

2.2.2. Schiff Base vs. Thiazole-Aminomethyl Structures The Schiff base 4NMN (1-(E)-(4-((E)-4-nitrobenzylidene)amino)phenyl)imino)methyl)naphthalen-2-ol) () showed moderate antimicrobial activity (MIC: 12.5 μg/mL for yeast). The rigid imine linkage in 4NMN limits conformational flexibility, whereas the thiazole-aminomethyl group in the target compound may improve bioavailability through enhanced solubility or membrane permeability .

Biological Activity

1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol is a complex organic compound notable for its potential biological activities. This compound features a naphthalene core substituted with a thiazole moiety, which is characterized by its five-membered structure containing both nitrogen and sulfur atoms. The presence of the hydroxyl group on the naphthalene ring and the amino substituent linked to the thiazole enhances its chemical properties and biological potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

ComponentStructure
Naphthalene CoreNaphthalene
Thiazole MoietyThiazole

Antimicrobial Activity

Research indicates that compounds with thiazole and naphthalene structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) values for this compound have been evaluated against Gram-positive and Gram-negative bacteria. For instance, compounds similar to it have shown MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were assessed using the MTT assay. This method measures the ability of live cells to metabolize MTT to formazan crystals. The results indicated that at concentrations up to 200 µM, the compound maintained cell viability above 80%, suggesting low cytotoxicity .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of DNA Gyrase : Similar compounds have shown to inhibit DNA gyrase with IC50 values ranging from 12.27–31.64 µM.
  • Antibiofilm Activity : The compound has demonstrated significant potential in inhibiting biofilm formation in pathogenic bacteria like Staphylococcus aureus .

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various thiazole derivatives for their antimicrobial efficacy. Among these derivatives, those structurally related to this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria with varying MIC values .

Study 2: Cytotoxicity Assessment

In another investigation focusing on cell viability, researchers treated human cancer cell lines with different concentrations of thiazole-based compounds. The results indicated that compounds like this compound exhibited low toxicity with high cell survival rates at therapeutic concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 1-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Prepare the thiazole precursor via arylation of acrolein followed by diazotization (Fig. 1, ).
  • Step 2 : Couple the diazonium salt with 2-naphthol under controlled pH (5–7) and temperature (0–5°C) to minimize side reactions.
  • Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., KOH or NaNO₂), and reaction time (12–24 hrs) to improve yield ( ).
  • Key Variables :
VariableOptimal RangeImpact
Temperature0–5°CPrevents decomposition
SolventEthanol/Water mixEnhances solubility
pH5–7Stabilizes diazonium intermediate
  • Reference :

Q. Which spectroscopic techniques are most reliable for characterizing structural features of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (naphthalen-2-ol) and thiazole ring signals. For example, the –NH–CH₂– group appears as a triplet at δ 3.8–4.2 ppm ().
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns (e.g., loss of –NH–CH₂– group at m/z 120).
  • IR Spectroscopy : Identify –OH (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretching bands ().
    • Reference :

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical permeation) and OV/AG/P99 respirators to prevent inhalation of particulate matter ( ).
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal to prevent aquatic toxicity (H410 hazard) ().
    • Reference :

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound (e.g., antimicrobial vs. negligible effects) be resolved?

  • Methodology :

  • Comparative Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using standardized MIC protocols (CLSI guidelines).
  • Structure-Activity Relationship (SAR) : Modify substituents on the thiazole ring (e.g., electron-withdrawing groups) to assess impact on bioactivity ().
  • Controlled Variables :
FactorConsideration
Solvent polarityAffects compound solubility in bioassays
Bacterial strain variabilityUse ATCC reference strains
  • Reference :

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density on the thiazole ring and naphthalen-2-ol moiety.
  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, temperature) to identify rate-determining steps.
  • Intermediate Trapping : Use quenching agents (e.g., NaHSO₃) to isolate reactive intermediates during coupling reactions ( ).
    • Reference :

Q. How does the compound’s stability vary under different storage conditions, and what decomposition products form?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze via HPLC for degradation products (e.g., oxidized thiazole derivatives).
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >179°C, ).
  • Data Table :
ConditionStabilityMajor Decomposition Product
25°C, dryStable for 12 monthsNone detected
40°C, humid10% degradation4,5-Diphenyl-1,3-thiazole
  • Reference :

Methodological Guidance

  • Contradictory Data Analysis : Use multivariate regression to isolate variables (e.g., solvent purity, assay plate reader calibration) causing discrepancies ( ).
  • Experimental Reproducibility : Document reaction parameters (e.g., stirring speed, reagent batch) in supplementary materials to enable replication.

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